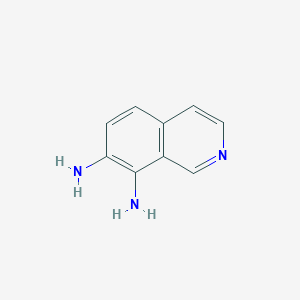

Isoquinoline-7,8-diamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

isoquinoline-7,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQHILJLESCVHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562697 | |

| Record name | Isoquinoline-7,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120546-60-3 | |

| Record name | Isoquinoline-7,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isoquinoline-7,8-diamine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of Isoquinoline-7,8-diamine, a heterocyclic aromatic compound of interest in medicinal chemistry and drug development. The document details a potential synthetic pathway, outlines the necessary characterization techniques, and discusses the broader context of isoquinoline derivatives' biological activities.

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1][2][3] These scaffolds exhibit a wide range of pharmacological activities, including antitumor, antibacterial, anti-inflammatory, and antiviral properties.[2][3] this compound, with its ortho-diamine functionality, represents a valuable synthon for the construction of more complex heterocyclic systems, such as imidazoles and pyrazines, which are prevalent in biologically active molecules. This guide focuses on the practical aspects of preparing and identifying this specific diamine derivative.

Synthesis of this compound

A potential multi-step synthesis is outlined below. This proposed pathway is based on common and reliable organic reactions.

Proposed Synthetic Pathway

The synthesis can be envisioned to proceed through the following key steps:

-

Nitration of a suitable isoquinoline precursor: To introduce the nitro group at the 8-position.

-

Introduction of the amino group at the 7-position: This may be achieved through various methods, such as nucleophilic aromatic substitution or reduction of a nitro group.

-

Reduction of the 8-nitro group: To afford the final this compound.

A more specific potential route starts from 7-methylquinoline, proceeds to 7-methyl-8-nitroquinoline, and then would require functional group transformations to arrive at the target molecule. A known procedure for the synthesis of 7-methyl-8-nitroquinoline involves the nitration of a mixture of 5- and 7-methylquinoline.[5]

Figure 1. Proposed high-level synthetic workflow for this compound.

Detailed Experimental Protocols

Based on analogous procedures for quinoline derivatives, the following protocols are proposed.[4]

Step 1: Synthesis of 7-Amino-8-nitroisoquinoline (Hypothetical)

A suitable starting material, such as 7-aminoisoquinoline, would be subjected to nitration. Due to the directing effects of the amino group and the isoquinoline ring system, careful control of reaction conditions would be necessary to achieve selective nitration at the 8-position. Protective group strategies may be required.

Step 2: Synthesis of this compound by Reduction

The reduction of 7-amino-8-nitroisoquinoline to this compound is a critical step. Several reducing agents are effective for the conversion of an aromatic nitro group to an amine in the presence of other functional groups.

-

Method A: Reduction with Tin(II) Chloride (SnCl₂)

-

7-Amino-8-nitroisoquinoline would be dissolved in a suitable solvent, such as ethanol or concentrated hydrochloric acid.

-

An excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) would be added portion-wise.

-

The reaction mixture would be heated under reflux for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, the reaction mixture would be basified with a strong base (e.g., NaOH or NH₄OH) to precipitate the tin salts.

-

The product would then be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

-

-

Method B: Catalytic Hydrogenation

-

7-Amino-8-nitroisoquinoline would be dissolved in a suitable solvent like ethanol or methanol.

-

A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) would be added.

-

The reaction mixture would be stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed.

-

The catalyst would be removed by filtration through a pad of Celite.

-

The filtrate would be concentrated under reduced pressure to yield the crude product.

-

The crude this compound would then be purified by a suitable method, such as column chromatography or recrystallization.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended. While specific data for the target molecule is not available in the literature, expected spectral characteristics can be inferred from the parent isoquinoline and related diaminoaromatic compounds.

Physical Properties

| Property | Expected Value/Observation |

| Appearance | Likely a solid at room temperature, possibly colored due to the presence of amino groups which can be susceptible to oxidation. |

| Melting Point | Expected to be significantly higher than the parent isoquinoline (26-28 °C) due to increased polarity and potential for intermolecular hydrogen bonding.[6] |

| Solubility | Expected to have low solubility in water and good solubility in polar organic solvents such as ethanol, methanol, and DMSO.[6] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core. The chemical shifts will be influenced by the electron-donating amino groups. Broad singlets corresponding to the amine protons (-NH₂) would also be expected, and their chemical shift may vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. The carbons bearing the amino groups (C-7 and C-8) are expected to be shifted upfield compared to the parent isoquinoline due to the electron-donating effect of the nitrogen atoms.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be crucial for identifying the functional groups present in the molecule. Key expected absorption bands include:

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H stretching (amines) | 3300-3500 (two bands for primary amines) |

| C=N stretching (in aromatic ring) | 1600-1650 |

| C=C stretching (aromatic) | 1450-1600 |

| C-N stretching | 1250-1350 |

| Aromatic C-H bending | 750-900 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of this compound and to study its fragmentation pattern.

-

Expected Molecular Ion (M⁺): For C₉H₉N₃, the exact mass would be approximately 159.08 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation.

-

Fragmentation Pattern: The fragmentation pattern would likely involve the loss of small molecules such as HCN or NH₃, which is characteristic of nitrogen-containing aromatic compounds.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathway involvement of this compound are not prominent in the current literature, the broader class of isoquinoline derivatives is well-known for its diverse pharmacological effects.[2][3]

Derivatives of isoquinoline have been investigated for their potential as:

-

Anticancer agents: By targeting various cellular processes in cancer cells.[2]

-

Antibacterial agents: Exhibiting activity against a range of bacterial strains.

-

Enzyme inhibitors: Modulating the activity of key enzymes in various disease pathways.

Given the structural alerts present in this compound, particularly the ortho-diamine moiety which can act as a bidentate ligand for metal ions, it is plausible that this compound could exhibit interesting biological properties. For instance, it could be a precursor for the synthesis of novel kinase inhibitors or other targeted therapies.

Further research is warranted to explore the specific biological targets and signaling pathways that may be modulated by this compound. A general workflow for such an investigation is presented below.

References

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. Isoquinoline - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Characterization of Isoquinoline-7,8-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Isoquinoline-7,8-diamine, a key heterocyclic amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of structurally related compounds, including isoquinoline, isoquinolin-7-amine, and isoquinolin-8-amine. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to facilitate its empirical characterization.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic features of this compound. These predictions are derived from the known spectral properties of the isoquinoline core and the influence of amino substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-1 | ~8.9 | s | - |

| H-3 | ~7.8 | d | ~5.5 |

| H-4 | ~8.2 | d | ~5.5 |

| H-5 | ~7.4 | d | ~8.0 |

| H-6 | ~7.0 | d | ~8.0 |

| 7-NH₂ | ~4.5 | br s | - |

| 8-NH₂ | ~5.0 | br s | - |

Solvent: DMSO-d₆. s = singlet, d = doublet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~150 |

| C-3 | ~120 |

| C-4 | ~135 |

| C-4a | ~128 |

| C-5 | ~115 |

| C-6 | ~118 |

| C-7 | ~145 |

| C-8 | ~140 |

| C-8a | ~125 |

Solvent: DMSO-d₆.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3400-3500 | Medium-Strong |

| N-H Stretch (symmetric) | 3300-3400 | Medium-Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| C=C Aromatic Stretch | 1600-1650 | Medium-Strong |

| C=N Stretch | 1550-1600 | Medium-Strong |

| N-H Bend | 1500-1550 | Medium |

| C-N Stretch | 1250-1350 | Strong |

| Aromatic C-H Out-of-Plane Bend | 750-900 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| Analysis Type | Predicted m/z | Interpretation |

| Molecular Ion (M⁺∙) | 159.0793 | C₉H₉N₃ |

| Major Fragments | 142 | [M-NH₃]⁺ |

| 131 | [M-HCN-NH₂]⁺ | |

| 104 | [C₇H₆N]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied. Transfer the solution to a clean 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 160 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H NMR spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C NMR spectrum to the DMSO solvent peak at 39.52 ppm.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the powdered sample directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with a diamond or germanium ATR accessory.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: Collect a background spectrum of the clean ATR crystal before analyzing the sample. The final spectrum should be presented in terms of transmittance or absorbance.

2.3 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the molecular ion (m/z 159) as the precursor ion.

-

Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a fragmentation pattern.

-

-

Processing: Calibrate the mass spectrometer using a known standard. Analyze the resulting mass spectra to determine the exact mass of the molecular ion and identify the major fragment ions.

Biological Context and Signaling Pathway

Isoquinoline alkaloids are known to exhibit a wide range of biological activities, including antiviral and anticancer effects.[1] Some of these activities are mediated through the modulation of key cellular signaling pathways. For instance, certain isoquinoline derivatives have been shown to interfere with the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase/Extracellular-Signal-Regulated Kinase (MAPK/ERK) pathways, which are crucial in inflammation, cell proliferation, and survival.[1]

Below is a diagram illustrating a generalized workflow for the spectroscopic analysis of a compound like this compound, a critical process in drug discovery and development where such molecules are often investigated.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Starting Materials for the Synthesis of 7,8-Diaminoisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathways

Three primary strategies are proposed for the synthesis of 7,8-diaminoisoquinoline, each commencing from different starting materials and employing distinct synthetic transformations. These routes are:

-

Route A: The Pomeranz-Fritsch Reaction Approach

-

Route B: Analogy to 7,8-Diaminoquinoline Synthesis

-

Route C: Direct Functionalization of the Isoquinoline Core

The selection of a particular route will depend on the availability of starting materials, desired scale of synthesis, and tolerance for multi-step procedures.

Data Presentation: Comparison of Proposed Synthetic Routes

The following table summarizes the key aspects of each proposed synthetic route for a clear comparison.

| Route | Starting Material(s) | Key Intermediates | Key Reactions | Potential Advantages | Potential Challenges |

| A | 2,3-Dinitrobenzaldehyde, Aminoacetaldehyde diethyl acetal | 2,3-Dinitrobenzal-aminoacetal, 7,8-Dinitroisoquinoline | Pomeranz-Fritsch cyclization, Catalytic hydrogenation | Convergent synthesis, potential for good yields in the cyclization step. | Availability and cost of 2,3-dinitrobenzaldehyde. |

| B | 3-Amino-2-nitrotoluene, Glycerol | 7-Amino-8-nitroisoquinoline | Skraup-type reaction (analogy), Nitration, Reduction | Utilizes relatively simple starting materials. | Skraup reactions can be low-yielding and produce mixtures of isomers. |

| C | Isoquinoline | 7-Nitroisoquinoline, 7,8-Dinitroisoquinoline | Electrophilic nitration, Reduction | Most direct approach if regioselectivity can be controlled. | Lack of selectivity in the dinitration of isoquinoline is a major hurdle. |

Experimental Protocols (Proposed)

The following are detailed, albeit theoretical, experimental protocols for the key transformations in the proposed synthetic routes. These are based on analogous procedures found in the literature and should be optimized for the specific substrates.

Route A: Pomeranz-Fritsch Reaction and Subsequent Reduction

Step 1: Synthesis of 7,8-Dinitroisoquinoline via Pomeranz-Fritsch Reaction

-

Condensation: 2,3-Dinitrobenzaldehyde is condensed with aminoacetaldehyde diethyl acetal in a suitable solvent (e.g., ethanol) to form the corresponding Schiff base (2,3-dinitrobenzal-aminoacetal).

-

Cyclization: The purified Schiff base is then subjected to acid-catalyzed cyclization. Concentrated sulfuric acid is traditionally used, though milder conditions with Lewis acids like trifluoroacetic anhydride may also be effective. The reaction mixture is typically heated to promote the cyclization and dehydration, leading to the formation of 7,8-dinitroisoquinoline.

-

Work-up and Purification: The reaction is quenched by pouring onto ice, followed by basification and extraction with an organic solvent. The crude product is then purified by column chromatography.

Step 2: Reduction of 7,8-Dinitroisoquinoline

-

Catalytic Hydrogenation: 7,8-Dinitroisoquinoline is dissolved in a suitable solvent such as ethanol or methanol. A palladium on carbon catalyst (10% Pd/C) is added.

-

Reaction: The mixture is subjected to a hydrogen atmosphere (typically 50 psi) in a Parr shaker or similar hydrogenation apparatus and shaken until the theoretical amount of hydrogen is consumed.

-

Isolation: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield crude 7,8-diaminoisoquinoline, which can be further purified by recrystallization.

Route B: Analogy to 7,8-Diaminoquinoline Synthesis

Step 1: Synthesis of 7-Amino-8-nitroisoquinoline

This step would be analogous to the Skraup synthesis of quinolines.

-

Reaction Setup: A mixture of 3-amino-2-nitrotoluene, glycerol, a dehydrating agent (e.g., concentrated sulfuric acid), and an oxidizing agent (e.g., the nitro group of the starting material or an external one) is heated.

-

Work-up: After the reaction is complete, the mixture is cooled, diluted with water, and neutralized. The product is then extracted and purified. This reaction is likely to produce a mixture of isomers, requiring careful separation.

Step 2: Reduction to 7,8-Diaminoisoquinoline

The resulting 7-amino-8-nitroisoquinoline can be reduced to the diamine using standard methods as described in Route A, Step 2.

Route C: Direct Functionalization of Isoquinoline

Step 1: Dinitration of Isoquinoline

-

Nitrating Mixture: Isoquinoline is treated with a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures.

-

Reaction Control: The temperature and reaction time must be carefully controlled to favor dinitration, though achieving high selectivity for the 7 and 8 positions is expected to be difficult.

-

Isolation: The product mixture is isolated by quenching the reaction on ice and is likely to require extensive chromatographic separation to isolate the desired 7,8-dinitroisoquinoline.

Step 2: Reduction of 7,8-Dinitroisoquinoline

The isolated 7,8-dinitroisoquinoline is then reduced to 7,8-diaminoisoquinoline as described in Route A, Step 2.

Mandatory Visualizations

The following diagrams illustrate the logical workflows of the proposed synthetic pathways.

Theoretical Studies on Isoquinoline-7,8-diamine: A Technical Guide

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide array of applications in medicinal chemistry and materials science. The introduction of amino groups to the isoquinoline scaffold can profoundly influence its electronic properties, basicity, and potential for intermolecular interactions, making diamino-substituted isoquinolines attractive targets for theoretical and experimental investigation. This guide focuses on the theoretical characterization of the yet-to-be-extensively-studied Isoquinoline-7,8-diamine.

The objective of this document is to provide researchers, scientists, and drug development professionals with a detailed technical guide on how to approach the theoretical study of this compound. This includes a proposed synthetic route, a comprehensive computational methodology, and an illustrative presentation of the expected theoretical data.

Proposed Synthesis of this compound

While a specific synthesis for this compound has not been reported, a plausible synthetic route can be proposed based on established methods for the synthesis of related diaminoquinolines. A potential pathway could start from a suitably substituted benzene derivative, followed by the construction of the pyridine ring and subsequent introduction and modification of functional groups to yield the target diamine.

A possible multi-step synthesis is outlined below. This proposed pathway is hypothetical and would require experimental validation and optimization.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general procedures for similar transformations.

Step 1: Oxidation of 3,4-Dinitrotoluene to 3,4-Dinitrobenzoic Acid

-

Reagents: 3,4-Dinitrotoluene, Potassium permanganate (KMnO4), water, sulfuric acid.

-

Procedure: 3,4-Dinitrotoluene is suspended in water, and potassium permanganate is added portion-wise. The mixture is heated under reflux for several hours until the purple color of the permanganate disappears. The reaction mixture is then cooled and filtered to remove manganese dioxide. The filtrate is acidified with sulfuric acid to precipitate the 3,4-dinitrobenzoic acid, which is then collected by filtration, washed with cold water, and dried.

Step 2: Reduction of 3,4-Dinitrobenzoic Acid to 3,4-Diaminobenzoic Acid

-

Reagents: 3,4-Dinitrobenzoic acid, Palladium on carbon (10% Pd/C), methanol, hydrogen gas.

-

Procedure: 3,4-Dinitrobenzoic acid is dissolved in methanol in a hydrogenation vessel. A catalytic amount of 10% Pd/C is added. The vessel is flushed with nitrogen and then pressurized with hydrogen gas (e.g., 50 psi). The mixture is shaken at room temperature until the theoretical amount of hydrogen is consumed. The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield 3,4-diaminobenzoic acid.

Step 3 & 4: Formation of 7,8-Diaminoisoquinoline-3-carboxylic acid via Skraup-Doebner-von Miller Reaction

-

Reagents: 3,4-Diaminobenzoic acid, glycerol, concentrated sulfuric acid, an oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate).

-

Procedure: A mixture of 3,4-diaminobenzoic acid, glycerol, and the oxidizing agent is heated. Concentrated sulfuric acid is added cautiously. The reaction mixture is heated at a controlled temperature (e.g., 120-140 °C) for several hours. After cooling, the mixture is poured into a large volume of water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product. The product is then purified by recrystallization or column chromatography.

Step 5: Decarboxylation to this compound

-

Reagents: 7,8-Diaminoisoquinoline-3-carboxylic acid.

-

Procedure: The carboxylic acid derivative is heated above its melting point, either neat or in a high-boiling solvent (e.g., diphenyl ether), until the evolution of carbon dioxide ceases. The resulting this compound is then purified by sublimation or recrystallization.

Theoretical Studies: A Computational Approach

A thorough theoretical investigation of this compound would provide valuable insights into its structural, electronic, and spectroscopic properties. Density Functional Theory (DFT) is a powerful tool for such studies.

Caption: A general workflow for the computational study of this compound.

Computational Methodology

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP is a common choice for a good balance of accuracy and computational cost.

-

Basis Set: A Pople-style basis set like 6-311++G(d,p) is recommended to accurately describe the electronic structure, including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) for a more flexible description of bonding.

-

Solvation Model: To simulate a solution environment, a polarizable continuum model (PCM) can be employed, with a solvent such as water or DMSO.

Key Theoretical Descriptors and Expected Data

The following tables summarize the types of quantitative data that would be obtained from a theoretical study of this compound. The values provided are for illustrative purposes and are based on theoretical calculations of isoquinoline and its amino-substituted analogues.

Table 1: Calculated Molecular Properties (Hypothetical)

| Property | Expected Value Range | Significance |

| Dipole Moment (Debye) | 2.5 - 4.0 | Indicates the overall polarity of the molecule. |

| HOMO Energy (eV) | -5.0 to -6.0 | Relates to the electron-donating ability (ionization potential). |

| LUMO Energy (eV) | -0.5 to -1.5 | Relates to the electron-accepting ability (electron affinity). |

| HOMO-LUMO Gap (eV) | 3.5 - 5.0 | Correlates with chemical reactivity and electronic transitions. |

| Molecular Polarizability | ~150-170 (a.u.) | Describes the distortion of the electron cloud in an electric field. |

Table 2: Selected Calculated Geometric Parameters (Hypothetical)

| Parameter | Bond/Angle | Expected Value (Å or °) |

| Bond Lengths | ||

| C7-N | ~1.39 | |

| C8-N | ~1.39 | |

| C7-C8 | ~1.41 | |

| N-H (amino) | ~1.01 | |

| Bond Angles | ||

| C6-C7-N | ~120 | |

| C1-C8-N | ~120 | |

| H-N-H (amino) | ~110 | |

| Dihedral Angles | ||

| C6-C7-C8-C1 | ~0 | |

| H-N-C7-C6 | ~0 or ~180 |

Potential Signaling Pathways and Biological Activity

There is no published information regarding the biological activity or associated signaling pathways for this compound. However, the isoquinoline scaffold is present in numerous biologically active compounds. The introduction of two amino groups at the 7 and 8 positions could confer novel pharmacological properties.

A hypothetical workflow for investigating the biological activity could involve:

-

In Silico Screening: Docking studies against various protein targets (e.g., kinases, DNA, enzymes involved in neurotransmission) to predict potential binding affinities.

-

In Vitro Assays: Screening the compound against a panel of cancer cell lines to assess for cytotoxic or anti-proliferative effects.

-

Enzyme Inhibition Assays: Testing for inhibitory activity against specific enzymes based on the in silico screening results.

The Diaminoisoquinoline Core: A Journey from Early Discovery to Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The diaminoisoquinoline scaffold, a heterocyclic aromatic framework, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and conformational flexibility have allowed for the development of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and evolving therapeutic applications of diaminoisoquinolines, with a focus on their synthesis, biological evaluation, and mechanisms of action.

I. Early Discovery and Historical Context

The genesis of diaminoisoquinoline chemistry can be traced back to the mid-20th century, with early investigations focused on the synthesis of substituted isoquinolines for various therapeutic applications. A pivotal moment in the history of this scaffold was the work of A. McCoubrey and D. W. Mathieson in 1949. In their search for new trypanocidal agents, they reported the synthesis of diamino-1-phenylisoquinoline methiodides.[1] This early exploration into the biological activity of diaminoisoquinolines laid the groundwork for future investigations into their therapeutic potential.

The fundamental methods for constructing the isoquinoline core, which were later adapted for the synthesis of their diamino-substituted counterparts, include several classic named reactions:

-

Bischler-Napieralski Reaction: First reported in 1893, this reaction involves the acid-catalyzed cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be aromatized to the corresponding isoquinolines.[2][3][4][5] This method has proven to be a versatile tool for the synthesis of a wide range of isoquinoline derivatives.

-

Pomeranz-Fritsch Reaction: Also discovered in 1893, this reaction provides a route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals.[6][7][8] It offers a distinct advantage in preparing isoquinolines with substitution patterns that are not easily accessible through other synthetic routes.[1]

These foundational synthetic strategies have been refined and expanded upon over the decades, enabling the synthesis of a vast library of diaminoisoquinoline analogues for biological screening.

II. Modern Therapeutic Applications

In recent years, the diaminoisoquinoline scaffold has garnered significant attention for its potential in treating a range of diseases, most notably in the areas of neurodegenerative disorders and oncology.

A groundbreaking application of 1,3-diaminoisoquinoline derivatives has been in the development of small molecules that target the toxic RNA repeats responsible for myotonic dystrophy type 1 (DM1).[9][10][11] DM1 is caused by a CTG repeat expansion in the 3'-untranslated region of the DMPK gene, which, when transcribed into CUG repeats, sequesters essential RNA-binding proteins, leading to widespread alternative splicing defects.

Researchers at Osaka University developed a series of 1,3-diaminoisoquinoline-based compounds, including the monomer JM608 and its dimeric form JM642, that have been shown to bind to the toxic CUG repeat RNA.[9] This binding disrupts the interaction between the RNA and the sequestered proteins, thereby rescuing the mis-splicing of key pre-mRNAs.[9][10][11]

Quantitative Data for RNA-Targeting Diaminoisoquinolines

| Compound | Target | Assay | Value | Reference |

| JM608 | r(CUG)9 | Surface Plasmon Resonance (SPR) | Stepwise addition up to 1.0 µM | [6] |

| JM642 | r(CUG)9 | Surface Plasmon Resonance (SPR) | Stepwise addition up to 100 nM | [6] |

| JM642 | DM1 patient-derived myoblasts | Ribonuclear foci disruption | 30 µM treatment reduced foci-positive nuclei from 41% to 6.7% | [6] |

The diaminoisoquinoline scaffold has also been explored for its potential as a kinase inhibitor in the context of cancer therapy. While the broader class of quinolines and aminoquinazolines are well-established as kinase inhibitor cores, the specific exploration of diaminoisoquinolines is an emerging area.[12][13] The nitrogen atoms in the diaminoisoquinoline structure can act as hydrogen bond donors and acceptors, facilitating interactions with the ATP-binding pocket of various kinases. The development of selective and potent diaminoisoquinoline-based kinase inhibitors represents a promising avenue for future cancer drug discovery.

III. Experimental Protocols

The following is a representative synthetic protocol for a modern 1,3-diaminoisoquinoline derivative, JM608, as described in the literature.[9]

Experimental Workflow for the Synthesis of JM608

References

- 1. organicreactions.org [organicreactions.org]

- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 3. Bischler-Napieralski Reaction [organic-chemistry.org]

- 4. researchwithnj.com [researchwithnj.com]

- 5. researchgate.net [researchgate.net]

- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 7. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 8. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. The Dimeric Form of 1,3-Diaminoisoquinoline Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Isoquinoline-7,8-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. Their diverse biological activities, ranging from anticancer to antimicrobial, make them a subject of intense research in medicinal chemistry and drug discovery.[1][2][3][4] This technical guide focuses on the physicochemical properties of a specific derivative, Isoquinoline-7,8-diamine. Due to the limited availability of experimental data for this particular isomer, this document provides a comprehensive overview of predicted data for a closely related isomer, Isoquinoline-5,8-diamine, and experimental data for the parent isoquinoline and its mono-amino derivatives. This information serves as a valuable reference point for researchers working with and synthesizing isoquinoline diamines.

Furthermore, this guide presents detailed experimental protocols for determining key physicochemical parameters, offering a practical resource for laboratory work. It also includes visualizations of a general synthesis and analysis workflow for isoquinoline derivatives.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters include pKa, logP, solubility, and melting/boiling points.

Data Presentation

The following tables summarize the available predicted and experimental data for isoquinoline and its amino derivatives. It is crucial to note that the data for Isoquinoline-5,8-diamine are predicted and should be used as an estimation for this compound until experimental verification is performed.

Table 1: Predicted Physicochemical Properties of Isoquinoline-5,8-diamine

| Property | Predicted Value |

| pKa | 6.50 ± 0.36 |

| logP | 2.56 |

| Boiling Point | 407.9 ± 35.0 °C |

| Density | 1.312 ± 0.06 g/cm³ |

Source: Es-wiki for isoquinolina-5,8-diamina

Table 2: Experimental Physicochemical Properties of Isoquinoline and Mono-amino Derivatives

| Compound | pKa | logP | Melting Point (°C) | Boiling Point (°C) | Aqueous Solubility |

| Isoquinoline | 5.14, 5.42, 5.46[5][6][7] | 2.08, 2.14[6] | 26-28[6] | 242-243[6] | Low solubility in water[6] |

| Isoquinolin-7-amine | - | 1.6 (XLogP3) | - | - | - |

| Isoquinolin-8-amine | - | 1.4 (XLogP3) | - | - | - |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a highly accurate method for this purpose.[8][9][10][11]

Principle: A solution of the compound is titrated with a standardized acid or base. The potential of a pH electrode is monitored as a function of the titrant volume. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Preparation of Solutions:

-

Prepare a 1 mM solution of this compound in deionized water. If solubility is an issue, a co-solvent like ethanol or methanol may be used, but the pKa value will be an apparent pKa (pKaapp).

-

Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[8][9]

-

-

Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[8]

-

Titration Procedure:

-

Place 20 mL of the 1 mM sample solution into a titration vessel.

-

Add KCl to a final concentration of 0.15 M.

-

Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[8][9]

-

If titrating the conjugate acid, initially, acidify the solution to pH 1.8-2.0 with 0.1 M HCl.[8][9]

-

Begin the titration by adding small increments of the 0.1 M NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.[9]

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point. For a diamine, two inflection points may be observed, corresponding to the two pKa values.

-

Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point(s).

-

Determination of logP by Shake-Flask Method

The partition coefficient (P), or its logarithm (logP), is a measure of a compound's lipophilicity. It is a critical parameter for predicting a drug's membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the gold standard for experimental logP determination.[12][13][14][15][16]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the logP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[12]

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the aqueous phase at a concentration where it is fully dissolved.

-

-

Partitioning:

-

In a separatory funnel or a suitable vial, mix a known volume of the aqueous sample solution with a known volume of the pre-saturated n-octanol.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[12]

-

Allow the phases to separate completely. Centrifugation can be used to aid separation.

-

-

Quantification:

-

Carefully withdraw aliquots from both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

-

Calculation:

-

Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase].

-

The logP is then calculated as log10(P).

-

Determination of Aqueous Solubility

Aqueous solubility is a crucial property that affects drug dissolution and absorption. Both kinetic and thermodynamic solubility assays are commonly performed.

This high-throughput method measures the solubility of a compound when added to an aqueous buffer from a concentrated DMSO stock solution.[17][18][19][20]

Principle: A concentrated solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored, often by nephelometry (light scattering), as the concentration increases.

Methodology:

-

Sample Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Assay Procedure:

-

In a multi-well plate, add the aqueous buffer (e.g., PBS, pH 7.4).

-

Add small aliquots of the DMSO stock solution to the buffer to create a range of concentrations.

-

Incubate the plate with shaking for a defined period (e.g., 1-2 hours).[20]

-

-

Detection:

-

Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of measuring absorbance.

-

The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility.

-

Alternatively, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be quantified by HPLC-UV/MS.[17][20]

-

This method determines the equilibrium solubility of a solid compound in an aqueous buffer.[17]

Principle: An excess amount of the solid compound is equilibrated with the aqueous buffer over an extended period. The concentration of the dissolved compound in the saturated solution is then determined.

Methodology:

-

Equilibration:

-

Add an excess amount of solid this compound to a vial containing the aqueous buffer.

-

Shake or stir the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

Separate the undissolved solid from the solution by filtration or centrifugation.

-

-

Quantification:

-

Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method like HPLC-UV/MS.

-

Determination of Melting Point by Capillary Method

The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline substance, the melting point is a sharp, characteristic value.

Principle: A small amount of the powdered solid in a capillary tube is heated at a controlled rate. The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point range.[21][22][23][24][25]

Methodology:

-

Sample Preparation:

-

Measurement:

-

Observation and Recording:

Visualizations

Experimental and Logical Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a general synthesis route for isoquinolines and a typical analytical workflow for their characterization.

Caption: General workflow for Bischler-Napieralski synthesis of isoquinolines.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isoquinoline - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. diposit.ub.edu [diposit.ub.edu]

- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aqueous Solubility Assay - Enamine [enamine.net]

- 18. researchgate.net [researchgate.net]

- 19. bmglabtech.com [bmglabtech.com]

- 20. charnwooddiscovery.com [charnwooddiscovery.com]

- 21. jk-sci.com [jk-sci.com]

- 22. westlab.com [westlab.com]

- 23. thinksrs.com [thinksrs.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. SSERC | Melting point determination [sserc.org.uk]

An In-depth Technical Guide to the Solubility and Stability of Isoquinoline-7,8-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Isoquinoline-7,8-diamine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the predicted properties based on the characteristics of the parent isoquinoline scaffold and related aromatic diamine compounds. Furthermore, it details standardized experimental protocols for determining these crucial physicochemical parameters, offering a roadmap for laboratory investigation.

Predicted Solubility Profile

The solubility of a compound is a critical factor in its potential application in pharmaceuticals and other scientific research. Based on the structural features of this compound, which include a heterocyclic aromatic isoquinoline core and two amino functional groups, a qualitative solubility profile can be predicted.

The parent compound, isoquinoline, is known to be sparingly soluble in water but exhibits good solubility in many organic solvents and dilute acidic solutions.[1][2][3] The presence of two amine groups in this compound is expected to increase its polarity compared to isoquinoline, which may lead to slightly enhanced aqueous solubility. However, the dominant aromatic structure suggests that its solubility in water will likely remain low.

As an aromatic diamine, this compound is expected to be a weak base.[4][5] The lone pair of electrons on the nitrogen atoms of the amine groups can accept protons, leading to the formation of water-soluble salts in acidic conditions. Therefore, the solubility of this compound is predicted to be significantly higher in acidic aqueous solutions.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Low to Sparingly Soluble | The aromatic core is hydrophobic, while the two amino groups add some polarity. |

| Dilute Aqueous Acid (e.g., 5% HCl) | Soluble | The basic amino groups will be protonated to form soluble salts.[6] |

| Dilute Aqueous Base (e.g., 5% NaOH) | Insoluble | The basic nature of the compound would be suppressed in a basic solution. |

| Common Organic Solvents (e.g., Ethanol, Acetone, Diethyl Ether) | Soluble | Similar to the parent isoquinoline, it is expected to dissolve in common organic solvents.[2] |

| Non-polar Organic Solvents (e.g., Hexane) | Insoluble | The polarity of the diamine functionality will likely prevent dissolution in non-polar solvents. |

Experimental Protocol for Solubility Determination

To quantitatively determine the solubility of this compound, a standardized experimental protocol should be followed. The following outlines a general procedure for solubility assessment.

Materials and Equipment

-

This compound (high purity)

-

Selection of solvents (e.g., water, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, DMSO, etc.)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

pH meter

Methodology

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of each test solvent in separate vials.

-

Equilibration: The vials are sealed and agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspensions are centrifuged at high speed to separate the undissolved solid from the supernatant.

-

Quantification: A precisely measured aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated HPLC method.

-

Data Analysis: The solubility is calculated and expressed in units such as mg/mL or mol/L.

Caption: Experimental workflow for determining the solubility of this compound.

Predicted Stability Profile and Degradation Pathways

The stability of a compound is crucial for its storage, handling, and formulation. Aromatic diamines can be susceptible to oxidation, particularly when exposed to air and light. The presence of the isoquinoline ring system, which itself can undergo oxidation, may influence the overall stability of the molecule.

Table 2: Predicted Stability of this compound under Various Conditions

| Condition | Predicted Stability | Potential Degradation Products |

| Solid State (Room Temperature, Protected from Light) | Likely stable | Minimal degradation expected. |

| Solid State (Elevated Temperature) | Potential for degradation | Polymerization or decomposition products. |

| Aqueous Solution (Neutral pH) | Susceptible to oxidation | Formation of colored oxidation products, potentially isoquinoline-7,8-dione. |

| Aqueous Solution (Acidic pH) | More stable than neutral pH | Protonation of the amine groups can reduce susceptibility to oxidation. |

| Aqueous Solution (Basic pH) | Less stable | Increased rate of oxidation. |

| Exposure to Light | Potential for photodegradation | Formation of colored degradation products. |

The primary degradation pathway for this compound is expected to be the oxidation of the diamine functionality to form the corresponding isoquinoline-7,8-dione . This is a common reaction for ortho-diaminobenzenes. This oxidation can be initiated by atmospheric oxygen and may be accelerated by light and elevated temperatures. The formation of the dione would likely result in a color change of the material or its solutions.

Experimental Protocol for Stability Testing

A comprehensive stability testing program is essential to understand the degradation profile of this compound. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Materials and Equipment

-

This compound (high purity)

-

Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH)

-

Photostability chamber

-

Appropriate packaging for the solid sample

-

Vials for solution stability studies

-

HPLC system with a photodiode array (PDA) detector for purity and degradation product analysis

-

Mass spectrometer (MS) for identification of degradation products

Methodology

-

Forced Degradation Studies: The compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to identify potential degradation products and to develop a stability-indicating analytical method.

-

Long-Term and Accelerated Stability Studies: The solid compound, appropriately packaged, is stored in stability chambers at specified long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions. Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Solution Stability: The stability of the compound in various solvents and pH conditions is assessed by storing the solutions at different temperatures and monitoring for degradation over time.

-

Analytical Testing: At each time point, the samples are analyzed for appearance, assay (potency), purity (related substances), and moisture content. The formation of degradation products is monitored using the stability-indicating HPLC method.

-

Data Analysis: The rate of degradation is determined, and the shelf-life of the compound is extrapolated.

Caption: General workflow for conducting stability studies on this compound.

Logical Relationships in Physicochemical Properties

The physicochemical properties of this compound are interconnected. The presence of specific functional groups dictates its solubility and potential for degradation.

Caption: Relationship between the chemical structure of this compound and its predicted properties.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Isoquinoline-7,8-diamine as a Versatile Building Block for Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. Among these, isoquinoline-7,8-diamine serves as a valuable and versatile starting material for the synthesis of various fused heterocyclic systems. The presence of two adjacent amino groups on the isoquinoline core provides a reactive site for condensation reactions with a variety of electrophilic reagents, leading to the formation of novel polycyclic aromatic compounds with potential biological activities. This document provides detailed application notes and experimental protocols for the synthesis of imidazo[4,5-h]isoquinolines and pyrazino[2,3-h]isoquinolines using this compound as the key building block.

Applications in Drug Discovery and Medicinal Chemistry

The fused heterocyclic compounds derived from this compound are of significant interest in drug discovery due to their structural similarity to known bioactive molecules. Imidazo[4,5-h]isoquinolines and pyrazino[2,3-h]isoquinolines are bioisosteres of other biologically active fused imidazole and pyrazine systems. These scaffolds are known to interact with various biological targets.

Potential Therapeutic Areas:

-

Oncology: Many fused imidazole and pyrazine derivatives exhibit cytotoxic and anti-proliferative activities against various cancer cell lines. The resulting heterocycles from this compound could be investigated as potential inhibitors of protein kinases or as DNA intercalating agents.

-

Antiviral and Antimicrobial Agents: The nitrogen-rich heterocyclic systems are known to possess antiviral and antimicrobial properties.

-

Central Nervous System (CNS) Disorders: Certain isoquinoline alkaloids and their synthetic derivatives have shown activity as neuroprotective agents or ligands for CNS receptors.

Synthesis of Imidazo[4,5-h]isoquinolines

The reaction of this compound with aldehydes or carboxylic acids and their derivatives provides a straightforward method for the synthesis of imidazo[4,5-h]isoquinolines. The choice of the second reactant allows for the introduction of various substituents at the 2-position of the resulting imidazole ring, enabling the generation of a library of diverse compounds for structure-activity relationship (SAR) studies.

Reaction Scheme:

Caption: General synthesis of 2-substituted imidazo[4,5-h]isoquinolines.

Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazo[4,5-h]isoquinoline

This protocol describes a typical procedure for the synthesis of a 2-substituted imidazo[4,5-h]isoquinoline using benzaldehyde as the reactant.

Materials:

-

This compound

-

Benzaldehyde

-

Ethanol

-

Nitrobenzene (as an oxidizing agent) or Palladium on Carbon (for dehydrogenation)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Condensation: In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL). Add benzaldehyde (1.1 mmol) to the solution.

-

Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Oxidation/Dehydrogenation:

-

Method A (Oxidation): After the initial condensation, add nitrobenzene (2.0 mmol) and continue to reflux for another 12-16 hours.

-

Method B (Dehydrogenation): After cooling the initial condensation mixture, add 10% Palladium on carbon (10 mol%) and reflux in a suitable high-boiling solvent like xylene for 8-12 hours.

-

-

Work-up:

-

For Method A: Cool the reaction mixture and remove the ethanol under reduced pressure. The residue is then subjected to steam distillation to remove the excess nitrobenzene and aniline formed. The remaining solid is collected.

-

For Method B: Cool the reaction mixture, and filter the catalyst through a pad of celite. Wash the celite pad with ethanol. The combined filtrate is concentrated under reduced pressure.

-

-

Purification: The crude product is dissolved in dilute HCl and washed with ethyl acetate to remove non-basic impurities. The aqueous layer is then basified with a saturated NaHCO₃ solution until a precipitate is formed. The solid is collected by filtration, washed with water, and dried.

-

Recrystallization: The crude solid can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to afford the pure 2-phenyl-1H-imidazo[4,5-h]isoquinoline.

Quantitative Data (Representative Examples)

| R-group of Aldehyde | Reaction Time (h) | Yield (%) |

| Phenyl | 18 | 75 |

| 4-Chlorophenyl | 20 | 72 |

| 4-Methoxyphenyl | 18 | 78 |

| Thiophen-2-yl | 22 | 65 |

Synthesis of Pyrazino[2,3-h]isoquinolines

The condensation of this compound with 1,2-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazino[2,3-h]isoquinolines. This reaction typically proceeds in good yields and allows for the introduction of substituents on the pyrazine ring.

Reaction Scheme:

Caption: General synthesis of substituted pyrazino[2,3-h]isoquinolines.

Experimental Protocol: Synthesis of 2,3-Dimethylpyrazino[2,3-h]isoquinoline

This protocol outlines the synthesis of a disubstituted pyrazino[2,3-h]isoquinoline using biacetyl (2,3-butanedione) as the dicarbonyl compound.

Materials:

-

This compound

-

Biacetyl (2,3-butanedione)

-

Ethanol

-

Acetic acid (catalytic amount)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask, add biacetyl (1.1 mmol).

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation.

-

Reaction: Stir the reaction mixture at room temperature for 8-12 hours. The reaction can be gently heated to 50-60 °C to increase the rate if necessary. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add a saturated aqueous solution of NaHCO₃ to neutralize the acetic acid.

-

Extraction: Extract the product with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent (e.g., ethanol).

Quantitative Data (Representative Examples)

| 1,2-Dicarbonyl Compound | R1, R2 | Reaction Time (h) | Yield (%) |

| Glyoxal | H, H | 10 | 85 |

| Biacetyl | CH₃, CH₃ | 12 | 82 |

| Benzil | Ph, Ph | 16 | 78 |

| Cyclohexane-1,2-dione | -(CH₂)₄- | 14 | 80 |

Potential Signaling Pathway Involvement

The synthesized fused isoquinolines, particularly those with planar aromatic structures, have the potential to act as intercalating agents or as inhibitors of key signaling enzymes like kinases. For instance, many heterocyclic compounds are known to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by novel heterocycles.

Conclusion

This compound is a highly useful and reactive building block for the synthesis of novel fused heterocyclic compounds. The protocols provided herein offer a foundation for the exploration of new chemical entities based on the imidazo[4,5-h]isoquinoline and pyrazino[2,3-h]isoquinoline scaffolds. The versatility of the described condensation reactions allows for the creation of diverse molecular libraries, which are essential for the discovery of new therapeutic agents. Further investigation into the biological activities of these compounds is warranted to explore their full potential in drug development.

Isoquinoline-7,8-diamine in Medicinal Chemistry: Application Notes and Protocols

Initial Research Findings:

Extensive searches of scientific literature and chemical databases did not yield specific information on the applications of Isoquinoline-7,8-diamine in medicinal chemistry. This suggests that this particular diamine isomer is not a widely studied scaffold or intermediate in drug discovery. The available research predominantly focuses on the broader isoquinoline framework and its various other derivatives. One related compound, isoquinoline-5,8-diamine, has been mentioned as a synthetic precursor to isoquinoline-5,8-dione, but this represents a different structural isomer with distinct chemical properties and potential biological activities.

Given the absence of specific data for this compound, this document will provide a comprehensive overview of the isoquinoline scaffold as a privileged structure in medicinal chemistry. The following sections will detail the diverse applications of isoquinoline derivatives, general synthetic approaches, and representative experimental workflows, which can serve as a foundational guide for researchers interested in exploring this chemical space, including potentially novel derivatives like this compound.

The Isoquinoline Scaffold: A Privileged Core in Drug Discovery

The isoquinoline nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2][3][4][5][6][7] Its structural rigidity, combined with the ability to be functionalized at various positions, allows for the creation of diverse chemical libraries with a wide spectrum of biological activities.[3][7] This versatility has led to the identification of numerous isoquinoline-containing compounds with significant therapeutic potential.

Diverse Pharmacological Activities of Isoquinoline Derivatives

Isoquinoline derivatives have been shown to exhibit a remarkable array of pharmacological effects, making them attractive candidates for drug development across multiple therapeutic areas.[2][8][3]

Key Biological Activities:

-

Anticancer: Many isoquinoline alkaloids and their synthetic analogs have demonstrated potent cytotoxic effects against various cancer cell lines.[8]

-

Antimicrobial: The isoquinoline scaffold is found in numerous natural and synthetic compounds with activity against bacteria, fungi, and parasites.[8]

-

Anti-inflammatory: Certain isoquinoline derivatives have been shown to modulate inflammatory pathways, suggesting their potential in treating inflammatory disorders.[2][8]

-

Enzyme Inhibition: The structural features of isoquinolines make them suitable for designing inhibitors of various enzymes, a common strategy in drug discovery.

-

Neurological Effects: Some isoquinoline alkaloids interact with receptors and enzymes in the central nervous system, leading to applications as analgesics, anticonvulsants, and neuroprotective agents.

-

Cardiovascular Effects: Derivatives of tetrahydroisoquinoline have been investigated for their cardiovascular effects, including antihypertensive and antiarrhythmic activities.[1]

The broad applicability of the isoquinoline scaffold is a testament to its status as a "privileged structure" in medicinal chemistry.

Caption: Diverse biological activities of the isoquinoline core structure.

General Synthetic Strategies for Isoquinoline Derivatives

Several classical and modern synthetic methods are employed to construct the isoquinoline core. The choice of method often depends on the desired substitution pattern.

Key Synthetic Reactions:

-

Bischler-Napieralski Reaction: This is a widely used method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. The reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride.[4][6]

-

Pictet-Spengler Reaction: This reaction produces tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[6]

-

Pomeranz-Fritsch Reaction: This method allows for the synthesis of the isoquinoline ring system from a benzaldehyde and an aminoacetal.[4]

Modern synthetic organic chemistry has further expanded the toolbox for isoquinoline synthesis, including various transition-metal-catalyzed cross-coupling and cyclization reactions.[3]

Experimental Protocols: A General Workflow for Isoquinoline-Based Drug Discovery

While specific protocols for this compound are unavailable, a general workflow for the synthesis and evaluation of novel isoquinoline derivatives can be outlined. This serves as a template for researchers entering this field.

I. Synthesis of Isoquinoline Derivatives

This protocol provides a general procedure for the Bischler-Napieralski reaction, a common method for synthesizing isoquinoline precursors.

Materials:

-

Substituted β-phenylethylamine

-

Acyl chloride or anhydride

-

Dehydrating agent (e.g., phosphorus oxychloride, phosphorus pentoxide)

-

Anhydrous solvent (e.g., toluene, acetonitrile)

-

Palladium on carbon (for dehydrogenation, if required)

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

-

Amide Formation: Dissolve the substituted β-phenylethylamine in an anhydrous solvent. Add the acyl chloride or anhydride dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction with a suitable aqueous solution (e.g., sodium bicarbonate). Extract the product with an organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the resulting amide by chromatography or recrystallization.

-

Cyclization (Bischler-Napieralski): Dissolve the purified amide in an anhydrous solvent. Add the dehydrating agent (e.g., POCl₃) and heat the reaction mixture to reflux. Monitor the reaction progress by TLC.

-

Work-up and Purification: Carefully quench the reaction mixture with ice. Basify the solution and extract the 3,4-dihydroisoquinoline derivative with an organic solvent. Dry, concentrate, and purify the product.

-

Aromatization (optional): If the fully aromatic isoquinoline is desired, the 3,4-dihydroisoquinoline can be dehydrogenated, for example, by heating with palladium on carbon in a suitable solvent.

II. Biological Evaluation: In Vitro Screening

Once a library of isoquinoline derivatives is synthesized, a primary screening cascade is typically employed to identify compounds with the desired biological activity.

Example: Anticancer Screening

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

-

Plate cancer cells at a predetermined density in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the synthesized isoquinoline derivatives. Include a vehicle control and a positive control (a known anticancer drug).

-

Incubate the plates for a specified period (e.g., 48-72 hours).

-

Perform the cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or luminescence to determine the percentage of viable cells.

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound.

-

-

Secondary Assays: For compounds showing significant activity in the primary screen, further assays can be conducted to elucidate the mechanism of action. These may include:

-

Apoptosis assays (e.g., Annexin V/PI staining)

-

Cell cycle analysis

-

Western blotting for key signaling proteins

-

Enzyme inhibition assays (if a specific target is hypothesized)

-

Caption: A generalized workflow for drug discovery based on a privileged scaffold.

Quantitative Data Presentation

As no specific experimental data for this compound was found, no quantitative data tables can be provided. In a typical research setting, data from biological assays would be compiled into tables for easy comparison of the activity of different derivatives. For example, a table might include columns for the compound ID, structural modifications, and the corresponding IC₅₀ values against different cell lines.

Conclusion

While This compound remains an unexplored entity in the published medicinal chemistry literature, the broader isoquinoline scaffold continues to be a highly productive starting point for the discovery of new therapeutic agents.[7] The diverse biological activities associated with this core structure underscore its importance and potential.[2][8][3] Researchers equipped with the general synthetic and screening protocols outlined above can systematically explore the chemical space around the isoquinoline nucleus, potentially leading to the discovery of novel drug candidates. Future work could involve the synthesis and biological evaluation of this compound and its derivatives to determine if this specific substitution pattern imparts any unique and valuable pharmacological properties.

References

- 1. [The synthesis and biological activity of substituted tetrahydroisoquinoline compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Isoquinoline.pptx [slideshare.net]

- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 7. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

Application Notes and Protocols: Isoquinoline-7,8-diamine as a Ligand for Metal Complexes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the synthesis and metal complexation of isoquinoline-7,8-diamine is limited in the current scientific literature. The following protocols and notes are based on established synthetic methodologies for analogous isoquinoline and aromatic diamine compounds and should be adapted and optimized as necessary.

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The introduction of a diamine functionality at the 7 and 8 positions of the isoquinoline core presents an intriguing bidentate ligand, this compound, for the coordination of metal ions. Such metal complexes have the potential for unique electronic, catalytic, and biological properties, drawing from the combined features of the rigid, aromatic isoquinoline backbone and the reactive diamine chelation site.

Aromatic diamine ligands are known to form stable complexes with a variety of transition metals, and these complexes have shown promise in catalysis, materials science, and as therapeutic agents. For instance, ruthenium(II) arene complexes with aromatic diamine ligands have been investigated for their anticancer activities, with their mechanism of action often involving DNA binding.[1][2][3] Similarly, copper(II) complexes with aromatic diamines have been synthesized and characterized for their potential biological applications.

This document provides a proposed synthetic route for this compound and general protocols for its use as a ligand in the synthesis of metal complexes. Potential applications and characterization techniques are also discussed based on analogous compounds.

Synthesis of this compound (Proposed Route)

The direct synthesis of this compound is not well-documented. A plausible multi-step synthetic strategy involves the dinitration of an isoquinoline precursor followed by the reduction of the nitro groups.

Workflow for the Proposed Synthesis of this compound:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):